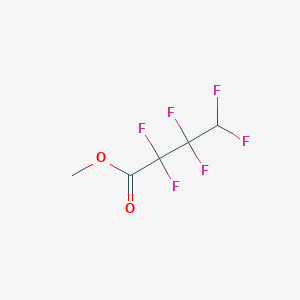

Methyl 2,2,3,3,4,4-hexafluorobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,2,3,3,4,4-hexafluorobutanoate, also known as MHFB, is a fluorinated organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and non-toxic compound that has a boiling point of 39.8 °C and a melting point of -27.3 °C. Because of its low volatility and low toxicity, MHFB is often used in laboratory experiments and as a solvent in organic synthesis. MHFB is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals and industrial chemicals.

Applications De Recherche Scientifique

Intramolecular Cyclisations and Synthesis

- Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, reacts with aldehydes to yield bicyclic oxygen heterocycles. This demonstrates its utility in creating complex organic structures with multiple stereogenic centers in a single reaction (Elsworth & Willis, 2008).

Synthesis of Fluorinated Compounds

- Radical addition of ethers to methyl 2,3,3-trifluoroprop-2-enoate, followed by various chemical reactions, has been used to synthesize 5-alkyl-3,4-difluorofuran-2(5H)-ones. The study of substituent effects on lactonisation further elucidates the chemical behavior of fluorinated 4-hydroxyesters (Hajduch et al., 2014).

Material Science and Engineering

- A study on perfluorinated ionomer membranes, used as proton exchange membranes in fuel cells, focused on identifying spectral bands that can recognize bonds involved in membrane fragmentation. This research is crucial for understanding the degradation processes of these materials (Danilczuk et al., 2011).

Environmental Impact Studies

- The atmospheric fate and impact of perfluorinated ketones, which are used as replacements for halons and CFCs, have been studied. These compounds, due to their possible role as greenhouse gases, are significant in environmental science research (Ren et al., 2019).

Pharmacological Intermediates

- The synthesis of N-(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, an intermediate in the synthesis of valsartan, a widely used antihypertensive drug, showcases the application of methyl 2,2,3,3,4,4-hexafluorobutanoate in creating valuable pharmaceutical intermediates (Yathirajan et al., 2004).

Propriétés

IUPAC Name |

methyl 2,2,3,3,4,4-hexafluorobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c1-13-3(12)5(10,11)4(8,9)2(6)7/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSBACGSFZSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379546 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2,3,3,4,4-hexafluorobutanoate | |

CAS RN |

356-32-1 |

Source

|

| Record name | Methyl 4H-perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)